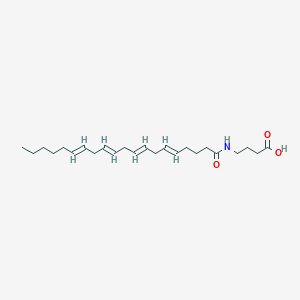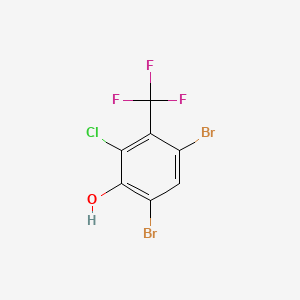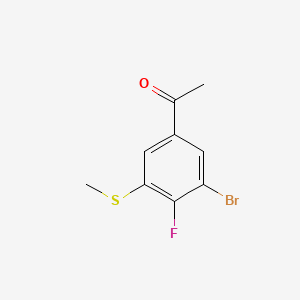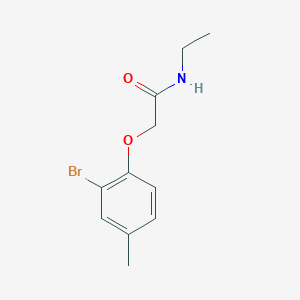
Hemopressin (human, mouse) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemopressin (human, mouse) acetate is a bioactive endogenous peptide derived from the α1-chain of hemoglobin. It was initially isolated from rat brain homogenates. This compound acts as a selective inverse agonist of the CB1 cannabinoid receptors and has shown significant biological activities, including antinociceptive and hypotensive effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hemopressin (human, mouse) acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Hemopressin (human, mouse) acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains susceptible to such transformations .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Major Products
The major product of these reactions is the desired peptide sequence, this compound. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Applications De Recherche Scientifique
Hemopressin (human, mouse) acetate has diverse applications in scientific research:
Mécanisme D'action
Hemopressin (human, mouse) acetate exerts its effects primarily through the CB1 cannabinoid receptors. As an inverse agonist, it binds to these receptors and induces a conformational change that reduces their activity. This interaction leads to decreased neurotransmitter release and modulation of pain pathways. Additionally, hemopressin can lower blood pressure by promoting the release of nitric oxide, which causes vasodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
RVD-Hemopressin (pepcan-12): A longer form of hemopressin that acts as a negative allosteric modulator of CB1 receptors and a positive allosteric modulator of CB2 receptors.
VD-Hemopressin: Another variant derived from beta hemoglobin, also acting on CB1 receptors.
Uniqueness
Hemopressin (human, mouse) acetate is unique due to its specific sequence and selective inverse agonist activity at CB1 receptors. Unlike other cannabinoids, it is a peptide and not a fatty acid derivative, which gives it distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C52H83N13O14 |
|---|---|
Poids moléculaire |
1114.3 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C50H79N13O12.C2H4O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;1-2(3)4/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1 |
Clé InChI |
OBLRRMZUXHAJAU-KXKZAZQTSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)

![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)


![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)








